2-methyl-5-(3-morpholin-4-ylpropoxy)aniline
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Overview
Description
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline is a chemical compound that features a phenylamine core substituted with a morpholine ring via a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to form 2-methyl-5-nitrophenol.
Reduction: The nitro group is then reduced to an amine group, yielding 2-methyl-5-aminophenol.
Alkylation: The amine is then alkylated with 3-chloropropylmorpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylamine derivatives.
Scientific Research Applications
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of morpholine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(3-morpholin-4-yl-propoxy)-quinazoline: Another morpholine derivative with similar applications in medicinal chemistry.
2-Methyl-5-(3-morpholin-4-yl-propoxy)-benzimidazole: Used in the synthesis of pharmaceutical compounds.
Uniqueness
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline is unique due to its specific substitution pattern, which can confer distinct biological activities and synthetic utility compared to other morpholine derivatives.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-12-3-4-13(11-14(12)15)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10,15H2,1H3 |
InChI Key |
YELLOPUPFKYPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2CCOCC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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